![molecular formula C15H22O3 B14361695 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one CAS No. 92527-68-9](/img/structure/B14361695.png)
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one
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Overview
Description
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one is an organic compound characterized by the presence of a benzyloxy group, a hydroxy group, and a ketone group within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one can be achieved through several synthetic routes. One common method involves the use of benzylic oxidation and reduction reactions. For instance, the benzyloxy group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile . The hydroxy group can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and reduction processes. These processes are typically carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyloxy derivatives.
Scientific Research Applications
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or microbial growth .
Comparison with Similar Compounds
Similar Compounds
7-Benzyloxy-4-trifluoromethyl-coumarin: Shares the benzyloxy group and is used in enzyme inhibition studies.
7-Benzyloxy-6-methoxyl-4-hydroxyquinoline: Similar structure with different functional groups, used in medicinal chemistry.
Uniqueness
7-(Benzyloxy)-6-hydroxy-6-methylheptan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
92527-68-9 |
---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
6-hydroxy-6-methyl-7-phenylmethoxyheptan-2-one |
InChI |
InChI=1S/C15H22O3/c1-13(16)7-6-10-15(2,17)12-18-11-14-8-4-3-5-9-14/h3-5,8-9,17H,6-7,10-12H2,1-2H3 |
InChI Key |
YJAHBENKHLLFMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C)(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
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